Advanced Structural and Application Profiling of tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate in Targeted Protein Degradation
Advanced Structural and Application Profiling of tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the design of bifunctional linkers is a critical determinant of success for chimeric molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS: 1353980-11-6) has emerged as a highly specialized building block[1][2]. Unlike its linear or symmetrical counterparts, this molecule offers an orthogonal protection strategy combined with an asymmetrical exit vector, providing unique spatial geometries essential for overcoming steric clashes in ternary complex formation[3][4].
This technical guide dissects the chemical properties, structural logic, and field-proven experimental protocols for integrating this molecule into advanced drug discovery pipelines[5].
Physicochemical Profiling & Structural Logic
The utility of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate stems from its tripartite structural design: a rigid piperidine core, an acid-labile Boc protecting group, and a flexible, hydrophilic 2-hydroxyethoxy appendage.
Quantitative Chemical Properties
The following table summarizes the core physicochemical metrics that dictate the molecule's behavior in synthetic workflows and biological systems[1][2].
| Property | Value / Description |
| Chemical Name | tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate |
| CAS Number | 1353980-11-6 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Hydrogen Bond Donors | 1 (Terminal Hydroxyl) |
| Hydrogen Bond Acceptors | 4 (Ether, Carbamate Oxygens, Piperidine Nitrogen) |
| Rotatable Bonds | 5 (Provides localized flexibility) |
| Chirality | 1 Chiral Center (C3 of the piperidine ring) |
Linkerology: The Spatial Advantage of the 3-Position
While the 4-substituted isomer (CAS 163210-40-0) provides a linear, 180-degree exit vector commonly used in standard PROTACs[3][4], the 3-substituted isomer introduces an angled trajectory. This off-axis projection is critical when designing degraders for target proteins with narrow or occluded binding pockets. Furthermore, the 2-hydroxyethoxy group acts as a "mini-PEG" spacer, enhancing the aqueous solubility of the final highly lipophilic PROTAC molecule, thereby improving oral bioavailability and cellular permeability[3].
Fig 1: Tripartite structural logic of the molecule and functional purposes.
Synthetic Workflows & Self-Validating Protocols
To utilize this building block effectively, researchers must execute highly controlled deprotection and activation steps. The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical checkpoints are met.
Protocol 1: Orthogonal Deprotection of the Piperidine Nitrogen
Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the secondary amine for amidation, without degrading the primary alcohol.
Causality & Mechanism: The Boc group is specifically labile to strong acids. By utilizing Trifluoroacetic acid (TFA), the carbamate is protonated, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas. The simultaneous release of CO₂ gas drives the reaction to completion via Le Chatelier’s principle.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 eq of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.
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Acid Addition: Chill the reaction flask to 0°C. Dropwise, add 20% v/v Trifluoroacetic acid (TFA). Note: Slow addition prevents thermal spikes that could lead to ether cleavage.
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Propagation: Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation (TLC/LCMS): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will remain colorless, while the fully deprotected secondary amine will present as a distinct purple spot. LCMS should confirm the mass shift to [M-Boc+H]⁺.
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Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt, ready for immediate HATU/DIPEA coupling.
Protocol 2: Activation of the Primary Alcohol via Mesylation
Objective: Convert the terminal hydroxyl group of the 2-hydroxyethoxy moiety into a methanesulfonate (mesylate) leaving group for subsequent Sₙ2 conjugation to a target ligand.
Causality & Mechanism: Hydroxyl groups are notoriously poor leaving groups due to the instability of the hydroxide anion. Reacting the alcohol with Methanesulfonyl chloride (MsCl) in the presence of Triethylamine (Et₃N) transforms the hydroxyl into a mesylate—a highly stable, resonance-delocalized leaving group. Et₃N acts as an acid scavenger, neutralizing the HCl byproduct to prevent unwanted side reactions.
Step-by-Step Methodology:
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Preparation: Dissolve the Boc-protected building block (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0°C.
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Base Addition: Add 2.0 eq of Et₃N. Stir for 10 minutes to ensure uniform distribution.
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Activation: Slowly add 1.2 eq of MsCl dropwise. Maintain the temperature at 0°C for 1 hour.
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Self-Validation (FTIR/NMR): Isolate a small aliquot. FTIR analysis must show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹). ¹H-NMR will reveal a new sharp singlet at ~3.0 ppm corresponding to the mesylate methyl group, and the adjacent methylene protons will shift significantly downfield.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The activated intermediate should be used immediately to prevent degradation.
PROTAC Assembly Architecture
The integration of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate into a full PROTAC molecule requires a sequential, bi-directional coupling strategy. The workflow below illustrates the logical progression from raw building block to fully assembled degrader.
Fig 2: Sequential bi-directional coupling workflow for PROTAC assembly.
Conclusion
tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate is far more than a simple chemical spacer; it is a precision-engineered vector for targeted protein degradation. By leveraging its orthogonal reactivity (acid-labile Boc vs. nucleophilic alcohol) and its unique 3-position spatial geometry, drug development professionals can synthesize highly customized, soluble, and sterically optimized chimeric molecules.
References
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Namiki Shoji (BLD Pharm Catalog). "BLD Pharm Ltd. New Product (10-15-2025) - Building block-1" (Validates the 3-isomer as a commercial building block). Available at: [Link]
Sources
- 1. 117508-52-8|(4R,5R)-4-Ethoxy-5-isobutyl-3-methyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. tert-Butyl 4-((2-hydroxyethoxy)methyl)piperidine-1-carboxylate | PROTAC connector | CAS 1260099-72-6 | Buy from InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. danabiosci.com [danabiosci.com]
